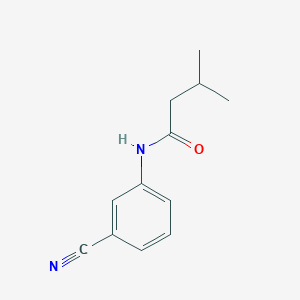
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, also known as BPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has also been shown to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as the ability to enhance plant growth and resistance to environmental stressors. In addition, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to work with. However, one of the limitations of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, including further studies on its anti-inflammatory and analgesic effects, as well as its potential applications in agriculture and materials science. In addition, future research could focus on the development of novel 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid-based compounds with enhanced properties and applications. Finally, further studies on the mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid can be synthesized through a multistep process that involves the reaction of 2-bromoaniline with N-benzylpropanamide, followed by the addition of acetic anhydride and hydrochloric acid. This process results in the formation of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid as a white crystalline powder.
Scientific Research Applications
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
2-(2-bromophenyl)-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-9(14)13-10(11(15)16)7-5-3-4-6-8(7)12/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLALAFRKUARFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)



![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



